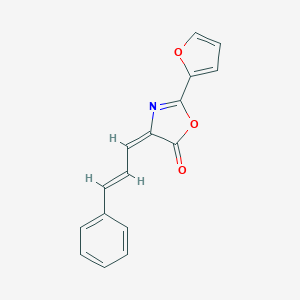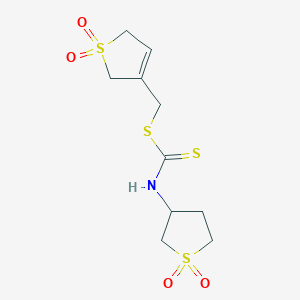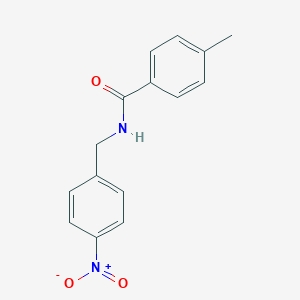![molecular formula C15H12N2O3 B412061 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL](/img/structure/B412061.png)
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL is an organic compound characterized by the presence of a nitro group, an allylideneamino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-Nitrobenzaldehyde+2-Aminophenol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-[3-(4-Amino-phenyl)-allylideneamino]-phenol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Amino-phenyl)-allylideneamino]-phenol: Similar structure but with an amino group instead of a nitro group.
2-[3-(4-Methoxy-phenyl)-allylideneamino]-phenol: Similar structure but with a methoxy group instead of a nitro group.
2-[3-(4-Chloro-phenyl)-allylideneamino]-phenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27g/mol |
IUPAC Name |
2-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]phenol |
InChI |
InChI=1S/C15H12N2O3/c18-15-6-2-1-5-14(15)16-11-3-4-12-7-9-13(10-8-12)17(19)20/h1-11,18H/b4-3+,16-11? |
InChI Key |
HYFJDUBKWVILOC-KJFCXQQNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES |
C1=CC=C(C(=C1)N=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Indeno[1,2-b]pyridin-5-one, hydrazone](/img/structure/B411981.png)
![N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B411983.png)
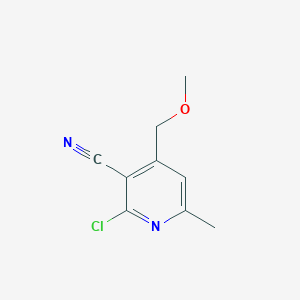
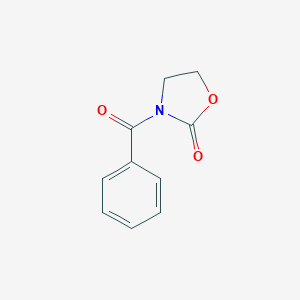
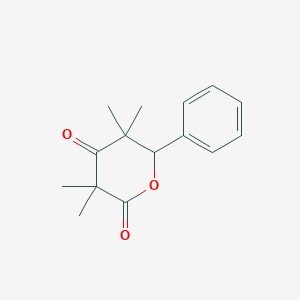

![Dibenzo[b,d]furan-3,7-dithiol](/img/structure/B411988.png)
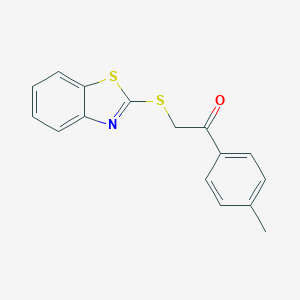
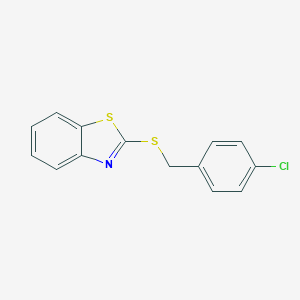

![N-{2,2-dichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}-2,2-dimethylpropanamide](/img/structure/B411993.png)
